1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl, oxadiazole, and nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile typically involves multiple steps, starting with the preparation of the core nicotinonitrile structure. This is followed by the introduction of the azo group through a diazotization reaction, where an aromatic amine is converted into a diazonium salt and then coupled with another aromatic compound. The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for high yields and purity of the final product. Additionally, the use of catalysts and solvents that promote the desired reactions while minimizing side reactions is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed under various conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or aminated aromatic compounds.
Scientific Research Applications
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The oxadiazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds like methyl orange and Congo red, which also contain azo groups and are used as dyes.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole, which are known for their bioactivity and use in pharmaceuticals.
Nicotinonitrile Derivatives: Compounds like 2-chloro-3-cyanopyridine, which are used in the synthesis of various organic molecules.
Uniqueness
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential bioactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
85409-71-8 |
---|---|
Molecular Formula |
C24H20N6O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-6-oxo-5-[[2-[3-(2-phenylmethoxyethyl)-1,2,4-oxadiazol-5-yl]phenyl]diazenyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H20N6O4/c1-15-18(13-25)22(31)27-23(32)21(15)29-28-19-10-6-5-9-17(19)24-26-20(30-34-24)11-12-33-14-16-7-3-2-4-8-16/h2-10H,11-12,14H2,1H3,(H2,27,31,32) |
InChI Key |
PYHOAIJLCCSEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=CC=C2C3=NC(=NO3)CCOCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.